molecular formula C9H12N2O2 B12663213 3-hydroxy-N-propylpyridine-2-carboxamide CAS No. 85567-41-5

3-hydroxy-N-propylpyridine-2-carboxamide

Cat. No.: B12663213
CAS No.: 85567-41-5
M. Wt: 180.20 g/mol
InChI Key: ZUALYAKXSGNPKJ-UHFFFAOYSA-N
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Description

3-Hydroxy-N-propylpyridine-2-carboxamide is a chemical compound with the molecular formula C9H12N2O2. It is known for its unique structure, which includes a pyridine ring substituted with a hydroxyl group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-propylpyridine-2-carboxamide typically involves the reaction of 3-hydroxypyridine-2-carboxylic acid with propylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated purification systems are employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-propylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to an amine under specific conditions.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-N-propylpyridine-2-carboxamide or 3-carboxy-N-propylpyridine-2-carboxamide.

    Reduction: Formation of 3-hydroxy-N-propylpyridine-2-amine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxy-N-propylpyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-propylpyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-N-methylpyridine-2-carboxamide
  • 3-Hydroxy-N-ethylpyridine-2-carboxamide
  • 3-Hydroxy-N-butylpyridine-2-carboxamide

Uniqueness

3-Hydroxy-N-propylpyridine-2-carboxamide stands out due to its specific propyl substitution, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a unique candidate for various applications .

Properties

CAS No.

85567-41-5

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-hydroxy-N-propylpyridine-2-carboxamide

InChI

InChI=1S/C9H12N2O2/c1-2-5-11-9(13)8-7(12)4-3-6-10-8/h3-4,6,12H,2,5H2,1H3,(H,11,13)

InChI Key

ZUALYAKXSGNPKJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=CC=N1)O

Origin of Product

United States

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